REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[C:7](SC)[C:6]([F:11])=[CH:5][N:4]=1.O.[NH2:13][NH2:14]>C(O)C>[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:13][NH2:14])[C:6]([F:11])=[CH:5][N:4]=1 |f:1.2|
|
Name
|
( L )
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
80g
|
Quantity
|
0.42 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,4-bis(methylthio)-5-fluoropyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=NC=C(C(=N1)SC)F
|
Name
|
105g
|
Quantity
|
2.1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice water
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid product was isolated by filtration
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
the product was dried under vacuum at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=C(C(=N1)NN)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.8 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |